
3-(1-Methyl-1h-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid: is a chemical compound with the following structure:
Structure:C7H10N2O2
It belongs to the class of imidazole derivatives and contains both an imidazole ring and an isoxazole ring. The compound’s systematic name is 3-(1-methyl-1H-imidazol-5-yl)propanoic acid .
準備方法
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between 1-methylimidazole and 5-bromopentanoic acid , followed by cyclization to form the isoxazole ring. The reaction proceeds as follows:
Alkylation: 1-methylimidazole reacts with 5-bromopentanoic acid to form the desired intermediate.
Cyclization: The intermediate undergoes cyclization to yield 3-(1-methyl-1H-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid.
Industrial Production:: Industrial production methods may involve modifications of the synthetic routes, optimization for yield, and scalability. specific details on large-scale production are proprietary and not widely available.
化学反応の分析
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Substitution: Substitution reactions at the imidazole or isoxazole ring positions are possible.
Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.
Alkylating Agents: Used for alkylation reactions.
Oxidizing Agents: Employed for oxidation reactions.
Strong Acids/Bases: Required for acid-base reactions.
Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Further research is needed to identify specific products.
科学的研究の応用
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic properties due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or ligand in biological studies.
作用機序
The exact mechanism of action remains an area of ongoing research. its effects likely involve interactions with specific molecular targets or pathways.
類似化合物との比較
While I don’t have information on directly similar compounds, the unique combination of imidazole and isoxazole rings in this compound sets it apart from other derivatives.
特性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
3-(3-methylimidazol-4-yl)-5-propyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-3-4-8-9(11(15)16)10(13-17-8)7-5-12-6-14(7)2/h5-6H,3-4H2,1-2H3,(H,15,16) |
InChIキー |
CBICRFZHVAUFCZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=NO1)C2=CN=CN2C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





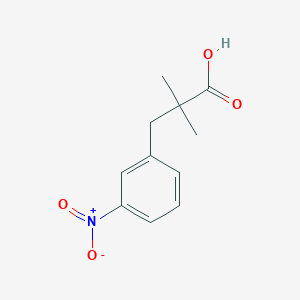



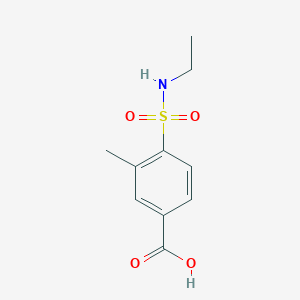
![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
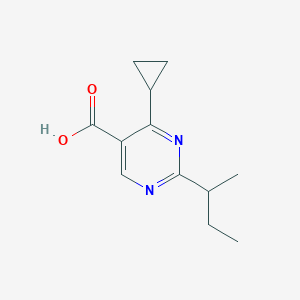

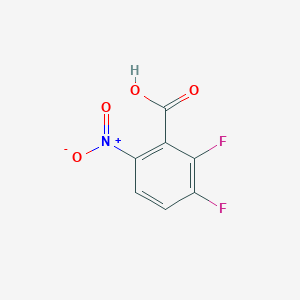
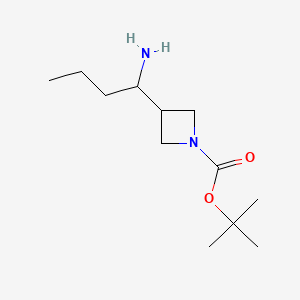
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)
